molecular formula C27H44O8 B129214 Pregnanediol-3-glucuronide CAS No. 1852-49-9

Pregnanediol-3-glucuronide

Cat. No.: B129214
CAS No.: 1852-49-9
M. Wt: 496.6 g/mol
InChI Key: ZFFFJLDTCLJDHL-JQYCEVDMSA-N
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Description

Pregnanediol-3-glucuronide, also known as 5β-pregnane-3α,20α-diol 3α-glucuronide, is a major metabolite of progesterone. It is the C3α glucuronide conjugate of pregnanediol (5β-pregnane-3α,20α-diol). This compound plays a significant role in the metabolism of progesterone, with approximately 15 to 30% of a parenteral dose of progesterone being metabolized into this compound .

Mechanism of Action

Target of Action

Pregnanediol-3-Glucuronide (PDG) is a major metabolite of progesterone . It is generated in the liver by UDP glucuonyltransferase . The primary target of PDG is the progesterone receptor, as it is a metabolite of progesterone .

Mode of Action

PDG is a natural human metabolite of pregnanediol . It is generated in the liver by UDP glucuonyltransferase . Glucuronidation, a process that makes substances more water-soluble, is used to assist in the excretion of toxic substances, drugs, or other substances that cannot be used as an energy source .

Biochemical Pathways

PDG is a part of the progesterone metabolism pathway . About 75% of endogenous progesterone metabolism takes place in the liver and spleen . Overall, about 50% of endogenous progesterone follows the 5α pathway . Another 35% follows 3β metabolism, and 9% is processed through the 20α pathway . PDG can undergo hydroxylation by cytochrome P450 enzymes . Subsequently, all progesterone metabolites with a hydroxyl group can be sulfated and glucuronidated, and these conjugated products are then excreted in urine and feces .

Pharmacokinetics

Fifteen to thirty percent of an injected dose of progesterone results in the 3 α, 5 β, 20 α isomer of urinary PDG . Topical and vaginal progesterone result in minimal urinary or serum PDG levels though will result in high progesterone levels in saliva and breast tissue .

Result of Action

PDG plays an important role in physiological processes, such as the female menstrual cycle, pregnancy (supports gestation), embryogenesis, and maternal immune response of humans and other species . Levels of PDG in the urine correlate to levels of progesterone measured in the serum .

Action Environment

The action of PDG can be influenced by various environmental factors. For instance, the metabolism of ingested progesterone occurs mainly in the intestine due largely to intestinal microbiota . Furthermore, the efficacy and stability of PDG can be affected by factors such as the individual’s health status, age, and hormonal balance.

Biochemical Analysis

Biochemical Properties

Pregnanediol-3-glucuronide interacts with various enzymes and proteins in the body. It is generated in the liver by UDP glucuonyltransferase . It can undergo hydroxylation by cytochrome P450 enzymes . Subsequently, all progesterone metabolites with a hydroxyl group can be sulfated and glucuronidated, and these conjugated products are then excreted in urine and feces .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a metabolite of progesterone. Progesterone is a key hormone in the regulation of the menstrual cycle and pregnancy, and its metabolites, including this compound, play crucial roles in these processes . The presence of this compound in the urine indicates pregnancy, but it might also account for pseudopregnancy .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various biomolecules. As a metabolite of progesterone, it is involved in the hormonal regulation of various physiological processes. Its production involves the action of UDP glucuonyltransferase, an enzyme that adds a glucuronic acid group to pregnanediol, making it more water-soluble and easier to excrete .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, studies have shown that the levels of this compound in urine can vary throughout the menstrual cycle . This reflects the changing levels of progesterone, which is metabolized into this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models are not well-studied. As a metabolite of progesterone, its effects would likely vary with different dosages of progesterone. Progesterone has well-documented effects in animal models, including roles in the regulation of the estrous cycle and pregnancy .

Metabolic Pathways

This compound is involved in the metabolic pathway of progesterone. Progesterone is metabolized into various compounds, including pregnanediol, which is then converted into this compound by the action of UDP glucuonyltransferase . This process takes place primarily in the liver .

Transport and Distribution

This compound is transported and distributed within the body primarily through the circulatory system. After being produced in the liver, it is excreted into the bile and then passes into the intestines. From there, it can be reabsorbed into the bloodstream or excreted in the feces . It is also excreted in the urine .

Subcellular Localization

As a metabolite, this compound does not have a specific subcellular localization. The enzymes involved in its production and metabolism, such as UDP glucuonyltransferase, are located in the endoplasmic reticulum of liver cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pregnanediol-3-glucuronide involves the glucuronidation of pregnanediol. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase in the liver. The reaction involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid to pregnanediol, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar biochemical pathways, often utilizing microbial or enzymatic systems to facilitate the glucuronidation process. The use of recombinant enzymes and optimized fermentation conditions can enhance the yield and efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Pregnanediol-3-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction increases the compound’s water solubility, facilitating its excretion from the body .

Common Reagents and Conditions:

    Reagents: Uridine diphosphate glucuronic acid, UDP-glucuronosyltransferase enzyme.

    Conditions: Physiological pH, presence of cofactors such as magnesium ions.

Major Products: The primary product of the glucuronidation reaction is this compound itself. This compound can further undergo hydroxylation by cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites .

Scientific Research Applications

Pregnanediol-3-glucuronide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its role as a major metabolite of progesterone, providing valuable insights into progesterone metabolism and function. Its measurement in biological samples serves as a reliable indicator of ovulation and luteal phase function, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFFJLDTCLJDHL-JQYCEVDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191467
Record name beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pregnanediol 3-O-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1852-49-9, 38055-17-3
Record name Pregnanediol-3alpha-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregnanediol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038055173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregnanediol 3-glucuronide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/488GK5DQ5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pregnanediol 3-O-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary methods used to measure Pregnanediol-3-glucuronide levels in biological samples?

A1: Several analytical techniques have been employed for this compound quantification. Enzyme immunoassays (EIAs) [, , , , ] and radioimmunoassays (RIAs) [, , , ] are widely used due to their sensitivity and relative simplicity. Other methods include gas chromatography [] and time-resolved fluorescence microsphere-lateral flow immunochromatographic strips (TRFM-LFIAs) [].

Q2: How do researchers ensure the accuracy and reliability of this compound measurements?

A3: Analytical method validation is crucial for ensuring accurate and reliable PdG measurements []. This involves assessing assay specificity, sensitivity, linearity, recovery, precision (both intra-assay and inter-assay), and parallelism [, ].

Q3: How is this compound used to monitor ovarian function in various species?

A4: Urinary PdG profiles effectively reflect ovulation and luteal function in a wide range of mammals, including humans [, , , ], non-human primates [, , , ], ungulates [, , , , ], and other exotic mammals [, ]. Elevated PdG levels during the luteal phase confirm ovulation, while consistently low levels suggest anovulation [, ].

Q4: Can this compound measurements be used to detect pregnancy?

A5: Yes, PdG levels typically rise throughout pregnancy in many species, including gorillas [], rhinoceroses [, ], and elk []. Monitoring PdG can help confirm pregnancy and potentially predict parturition [, ].

Q5: What is the relationship between this compound levels and menstrual cycle length?

A6: While not directly determining cycle length, PdG profiles can identify the luteal phase and, by extension, provide information about the overall cycle. Studies have shown variations in luteal phase PdG levels and cycle lengths across different age groups [, ].

Q6: Can environmental factors influence this compound levels?

A7: Yes, studies suggest that environmental factors like exposure to environmental tobacco smoke (ETS) can impact urinary E1C (estrone conjugate) levels, a related hormone metabolite, potentially affecting reproductive health []. Further research is needed to ascertain direct effects on PdG.

Q7: How are this compound levels utilized in reproductive health research?

A8: PdG measurements are valuable tools in studies investigating: * The impact of lifestyle factors like exercise on menstrual cycle function []. * The relationship between reproductive hormones and conditions like migraine [, , ]. * The development of novel fertility assessment methods and algorithms [, , ].

Q8: What are the limitations of using this compound as a marker of ovarian function?

A9: While valuable, PdG measurements have limitations. Variations in PdG metabolism exist between species and even within individuals [, ]. Additionally, factors like hydration status and kidney function can influence urinary hormone concentrations.

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